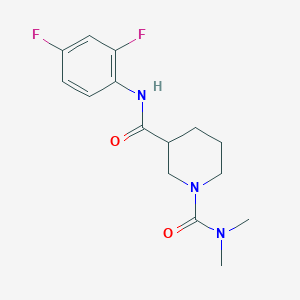![molecular formula C16H21N5 B5303519 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile, also known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZP belongs to the class of hydrazones and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile involves the inhibition of COX-2 and LOX enzymes, which leads to the suppression of inflammation and cancer progression. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has also been shown to induce apoptosis (cell death) in cancer cells, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has also been shown to reduce the levels of oxidative stress markers, which are associated with various diseases such as cancer, diabetes, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile. Some of the potential areas of research include the development of novel 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile derivatives with enhanced bioactivity and pharmacokinetic properties. Another area of research could be the investigation of the molecular targets of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile and its derivatives to gain a better understanding of its mechanism of action. Additionally, the potential applications of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders could be explored further.
Méthodes De Synthèse
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile can be synthesized through a multi-step reaction involving the condensation of 4-methylbenzohydrazide with 6-bromo-1-hexanone, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been studied for its potential applications in various fields of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer activities. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer progression.
Propriétés
IUPAC Name |
(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-13-6-8-14(9-7-13)19-20-15(12-17)16(18)21-10-4-2-3-5-11-21/h6-9,18-19H,2-5,10-11H2,1H3/b18-16?,20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPACHMHMQLTD-NAJJLZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\C(=N)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![1-(3-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5303489.png)
![N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303492.png)
![(4R)-4-(4-{[{[(3,4-dimethylphenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5303500.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B5303505.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol](/img/structure/B5303506.png)

![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303529.png)